molecular formula C20H21BrN2O2 B2735213 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 1005301-63-2

2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

Cat. No.: B2735213
CAS No.: 1005301-63-2
M. Wt: 401.304
InChI Key: FNPCWTNAWNYGBH-UHFFFAOYSA-N
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Description

2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a bromine atom, an isobutyryl group, and a tetrahydroquinoline moiety attached to a benzamide structure.

Preparation Methods

The synthesis of 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the bromination of a precursor compound followed by the introduction of the isobutyryl group and the tetrahydroquinoline moiety. The reaction conditions often require specific catalysts and solvents to achieve the desired product. Industrial production methods may involve optimization of these reactions to increase yield and purity.

Chemical Reactions Analysis

2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used to reduce certain functional groups within the compound.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for this include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide has several scientific research applications:

    Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound may be studied for its potential biological activity, including its effects on cellular processes.

    Medicine: Researchers may investigate its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide involves its interaction with specific molecular targets. The bromine atom and other functional groups in the compound can interact with enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

2-bromo-N-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide can be compared with other similar compounds, such as:

    2-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-6-yl)benzamide: This compound has a similar structure but with a different position of the tetrahydroquinoline moiety.

    2-bromo-N-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-5-yl)benzamide: Another similar compound with a different position of the tetrahydroquinoline moiety.

The uniqueness of this compound lies in its specific structure, which can lead to distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

2-bromo-N-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21BrN2O2/c1-13(2)20(25)23-11-5-6-14-9-10-15(12-18(14)23)22-19(24)16-7-3-4-8-17(16)21/h3-4,7-10,12-13H,5-6,11H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNPCWTNAWNYGBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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